Detectnet vs ⁶⁸Ga-DOTATOC: Superior Lesion Detection in Head-to-Head Prospective Trial
In a prospective head-to-head study of 59 NET patients scanned with both ⁶⁴Cu-DOTATATE (Detectnet) and ⁶⁸Ga-DOTATOC, Detectnet demonstrated significantly higher lesion detection. While 701 lesions were concordantly detected by both tracers, Detectnet identified 42 additional lesions not found by ⁶⁸Ga-DOTATOC, of which 33 were confirmed true-positive on ≥30-month follow-up. In contrast, ⁶⁸Ga-DOTATOC identified only 26 lesions not found by Detectnet, of which only 7 were confirmed true-positive [1]. Thus, 83% (33/40) of all additional true-positive lesions found by only one scan were detected by Detectnet. On a patient-level basis, Detectnet found additional true lesions in 13 patients versus 3 patients for ⁶⁸Ga-DOTATOC [1].
| Evidence Dimension | Lesion detection (discordant true-positive lesions) |
|---|---|
| Target Compound Data | 33 additional true-positive lesions detected; additional true lesions in 13 patients |
| Comparator Or Baseline | ⁶⁸Ga-DOTATOC: 7 additional true-positive lesions detected; additional true lesions in 3 patients |
| Quantified Difference | 83% of additional true-positive lesions found by ⁶⁴Cu-DOTATATE; 4.3-fold higher patient-level yield (13 vs 3 patients) |
| Conditions | Prospective head-to-head study; 59 NET patients; PET/CT imaging; ≥30-month follow-up for lesion verification |
Why This Matters
Higher lesion detection directly impacts clinical staging and treatment planning; for procurement, this represents a demonstrable diagnostic yield advantage over the comparator.
- [1] Johnbeck CB, Knigge U, Loft A, et al. Head-to-Head Comparison of ⁶⁴Cu-DOTATATE and ⁶⁸Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors. J Nucl Med. 2017;58(3):451-457. View Source
